![molecular formula C13H16N8O2S B2842299 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034462-48-9](/img/structure/B2842299.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and can be used to determine the exact molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, a series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines containing pyrazole moieties were synthesized using hydrazonoyl halides as precursors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, one compound was described as an off pale yellow solid with a melting point of 188–189 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,4-triazolo [1,5-a]pyridine, with its bridge-headed nitrogen atom, has been found in numerous medicinal and biologically active compounds. Researchers have identified several applications for this scaffold:
- RORγt Inverse Agonists : The compound acts as an RORγt inverse agonist, which makes it relevant in autoimmune disease research and drug development .
- PHD-1 Inhibitors : It has shown promise as a PHD-1 inhibitor, potentially impacting hypoxia-related diseases .
- JAK1 and JAK2 Inhibition : The compound exhibits inhibitory activity against JAK1 and JAK2 kinases, making it relevant in inflammation-related disorders .
- Cardiovascular Disorders : Researchers explore its use in treating cardiovascular disorders .
- Type 2 Diabetes : The compound’s potential in managing type 2 diabetes is an active area of investigation .
- Hyperproliferative Disorders : Its role in hyperproliferative disorders is also being studied .
Material Sciences
Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridine finds utility in material sciences:
- Functional Materials : Researchers have investigated its use in designing functional materials, such as sensors, catalysts, and luminescent compounds .
Biological Activities
The compound’s diverse biological activities include:
- Antimicrobial Properties : Fused 1,2,4-triazolo [1,5-a]pyridines exhibit antimicrobial activity .
- Antiviral Potential : Researchers explore its antiviral properties .
- Anxiolytic and Antidepressant Effects : Investigations suggest potential anxiolytic and antidepressant effects .
- Enzyme Inhibition : It serves as a carbonic anhydrase inhibitor and cholinesterase inhibitor .
- Antitumor Activity : Tirapazamine, a derivative, has anti-tumor properties .
Pharmacokinetics
Studies have assessed the pharmacokinetics of related compounds. For instance, one derivative showed an oral bioavailability of 51% with high systemic exposure .
Fatty Acid-Binding Proteins (FABPs)
FABP4 and FABP5, isoforms relevant to disorders like dyslipidemia and coronary heart disease, are potential therapeutic targets .
Synthetic Methodology
The compound’s synthesis methodology—catalyst-free, additive-free, and eco-friendly—has been established, demonstrating broad substrate scope and good functional group tolerance .
Mechanism of Action
The mechanism of action of similar compounds has been studied in the context of their antimicrobial and antiviral activities . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity .
Future Directions
properties
IUPAC Name |
1-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8O2S/c1-19-8-11(6-15-19)24(22,23)18-10-4-5-20(7-10)13-3-2-12-16-14-9-21(12)17-13/h2-3,6,8-10,18H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHJTSPQHIZJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-1H-pyrazole-4-sulfonamide |
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